Tetrakis(4-bromophenyl)methane
Overview
Description
Tetrakis(4-bromophenyl)methane is an organic compound with the chemical formula C₂₅H₁₆Br₄. It is a tetrahedral molecule consisting of a central carbon atom bonded to four 4-bromophenyl groups. This compound is known for its stability and unique structural properties, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
Tetrakis(4-bromophenyl)methane is an organic compound . It is commonly used as a reagent and intermediate in organic synthesis . .
Mode of Action
The compound is used in various organic synthesis reactions such as fluorination, alkylation, and hydrogenation . It interacts with its targets through these reactions, leading to the formation of new compounds. The exact mode of action depends on the specific reaction and the other reactants involved.
Result of Action
The result of this compound’s action is the formation of new compounds through various organic synthesis reactions . The specific molecular and cellular effects would depend on the nature of these new compounds and their interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(4-bromophenyl)methane can be synthesized through the condensation reaction of benzene with tetrabromomethane. The reaction typically occurs under an inert atmosphere, such as argon, to prevent unwanted side reactions. A suitable catalyst, such as palladium acetate, is often used to facilitate the reaction. The mixture is heated and stirred under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-bromophenyl)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form complex aromatic frameworks.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used.
Oxidation: Reagents like potassium permanganate can be employed
Major Products:
Substitution Products: Various substituted phenylmethanes.
Coupling Products: Complex aromatic frameworks and porous materials
Scientific Research Applications
Tetrakis(4-bromophenyl)methane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrakis(4-iodophenyl)methane: Similar structure but with iodine atoms instead of bromine.
Tetrakis(4-chlorophenyl)methane: Contains chlorine atoms instead of bromine.
Tetrakis(4-fluorophenyl)methane: Fluorine atoms replace the bromine atoms
Uniqueness: Tetrakis(4-bromophenyl)methane is unique due to its specific reactivity and stability. The presence of bromine atoms provides a balance between reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable aromatic frameworks and participate in various coupling reactions sets it apart from its analogs .
Properties
IUPAC Name |
1-bromo-4-[tris(4-bromophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGIIZGNEOJSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1206965-50-5 | |
Record name | Tetrakis(4-bromophenyl)methane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206965-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00460044 | |
Record name | Tetrakis(4-bromophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105309-59-9 | |
Record name | Tetrakis(4-bromophenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(4-bromophenyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.